N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]
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Overview
Description
N-Pyridoxyl-Glycine-5-Monophosphate is an organic compound with the molecular formula C10H15N2O7P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridoxyl-Glycine-5-Monophosphate typically involves the reaction of pyridoxal phosphate with glycine under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a buffer to maintain the pH at an optimal level for the reaction to proceed efficiently .
Industrial Production Methods
Industrial production methods for N-Pyridoxyl-Glycine-5-Monophosphate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pyridoxyl-Glycine-5-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms with different functional groups.
Substitution: The phosphate group can be substituted with other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridoxal derivatives, while reduction can yield pyridoxamine derivatives .
Scientific Research Applications
N-Pyridoxyl-Glycine-5-Monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme regulation and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of N-Pyridoxyl-Glycine-5-Monophosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a cofactor for enzymes like serine hydroxymethyltransferase and ornithine decarboxylase, facilitating the transfer of functional groups and the interconversion of amino acids . The compound’s phosphate group plays a crucial role in its binding to enzyme active sites and its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: A closely related compound that also serves as a cofactor for various enzymes.
Pyridoxamine 5’-phosphate: Another related compound with similar biochemical roles.
Pyridoxine 5’-phosphate: A derivative with distinct but related functions in metabolic pathways.
Uniqueness
N-Pyridoxyl-Glycine-5-Monophosphate is unique due to its specific structure, which allows it to interact with a distinct set of enzymes and metabolic pathways. Its combination of a pyridoxyl group with glycine and a phosphate group provides unique biochemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H15N2O7P |
---|---|
Molecular Weight |
306.21 g/mol |
IUPAC Name |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]acetic acid |
InChI |
InChI=1S/C10H15N2O7P/c1-6-10(15)8(3-11-4-9(13)14)7(2-12-6)5-19-20(16,17)18/h2,11,15H,3-5H2,1H3,(H,13,14)(H2,16,17,18) |
InChI Key |
FEVQWBMNLWUBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
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